molecular formula C15H19N3O3 B5725229 N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide

N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide

Cat. No. B5725229
M. Wt: 289.33 g/mol
InChI Key: OCACURUMXQIDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research in recent years. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide inhibits HAT activity by binding to the active site of the enzyme and preventing the acetylation of histones. This leads to a decrease in gene expression, which can have both beneficial and detrimental effects depending on the specific genes being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide is its potent inhibitory effect on HAT activity, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, this compound also has some limitations, including its cytotoxicity at high concentrations and its potential off-target effects on other enzymes.

Future Directions

There are several future directions for the use of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, further research is needed to better understand the specific molecular mechanisms underlying the effects of this compound on gene expression and cell function.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of HAT activity. This compound has a wide range of biochemical and physiological effects and has shown promise as a potential therapeutic for the treatment of cancer and other diseases. While this compound has some limitations, its use in scientific research is likely to continue to expand in the coming years.

Synthesis Methods

N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide can be synthesized using a multi-step process involving the reaction of 4-nitrophenylbutyrate with hydrazine hydrate, followed by the reaction with cyclopropylcarbonyl chloride and subsequent reduction with sodium borohydride. The final product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide has been used extensively in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which are proteins that help package DNA into a compact structure called chromatin. Histone acetylation plays a crucial role in the regulation of gene expression, and aberrant HAT activity has been linked to various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[4-[(cyclopropanecarbonylamino)carbamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-3-13(19)16-12-8-6-11(7-9-12)15(21)18-17-14(20)10-4-5-10/h6-10H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCACURUMXQIDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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